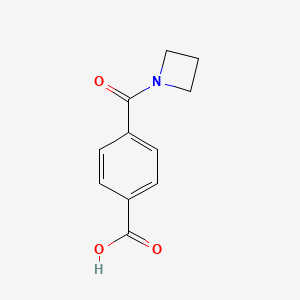
4-(Azetidine-1-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidine-1-carbonyl)benzoic acid is a compound that features a four-membered nitrogen-containing ring known as azetidine, attached to a benzoic acid moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the benzoic acid group further enhances its chemical versatility, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 4-(Azetidine-1-carbonyl)benzoic acid, can be achieved through several methods. . This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of metalated azetidines and practical C(sp3)–H functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Photochemical methods are particularly attractive due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidine-1-carbonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form less strained nitrogen-containing rings.
Substitution: Both the azetidine and benzoic acid groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized carboxylate derivatives, reduced nitrogen-containing rings, and various substituted azetidine and benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Azetidine-1-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: Its derivatives are used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4-(Azetidine-1-carbonyl)benzoic acid involves its interaction with molecular targets through its azetidine and benzoic acid moieties. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The benzoic acid group can interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that are more strained and less stable than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
2-Azetidinones: These are structurally related to azetidines but contain a carbonyl group, making them more reactive.
Uniqueness
4-(Azetidine-1-carbonyl)benzoic acid is unique due to the combination of the azetidine ring and the benzoic acid moiety. This combination imparts both high reactivity and versatility, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
915199-15-4 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4-(azetidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h2-5H,1,6-7H2,(H,14,15) |
InChI-Schlüssel |
YATSWSAFQYEXPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
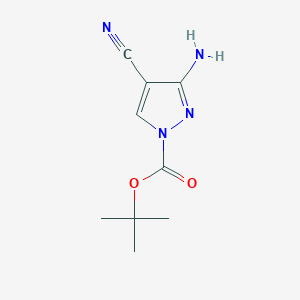

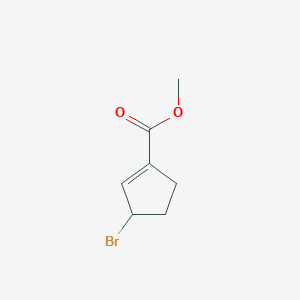


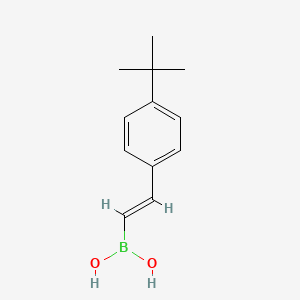
![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)

![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)
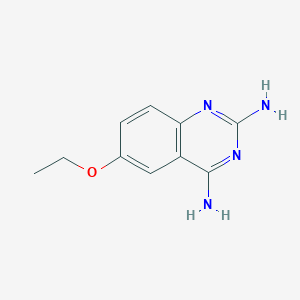
![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)

